Allyl-but-2-ynyl-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl-but-2-ynyl-amine hydrochloride can be achieved through the alkylation of secondary amines with various halides. For instance, reacting 40% aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide . The reaction conditions typically involve the use of a solvent such as dioxane and catalysts like FeCl3 and (CH3COO)2Cu, with the reaction being carried out at elevated temperatures (90-95°C) for extended periods (60-65 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Allyl-but-2-ynyl-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The allylic and propargylic positions in the molecule make it susceptible to oxidation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted amines .
Scientific Research Applications
Allyl-but-2-ynyl-amine hydrochloride is primarily used in proteomics research . It serves as a reagent in the synthesis of other complex molecules and can be used to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of allyl-but-2-ynyl-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl-allyl-amine
- Ethyl-allyl-amine
- Methyl-prop-2-ynyl-amine
- Ethyl-prop-2-ynyl-amine
Uniqueness
Allyl-but-2-ynyl-amine hydrochloride is unique due to its specific structure, which combines both allylic and propargylic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
N-prop-2-enylbut-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSIVRUGSJVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660025 | |
Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-58-0 | |
Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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